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N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

Kinase inhibitor design Metabolic stability Lipophilicity optimization

Screening libraries often lack meta-substituted CF3 benzamides, leading to incomplete SAR. This compound provides the missing 3-CF3 regioisomer for type II kinase inhibitor panels. • Completes 2-/3-/4-CF3 triad for deconvoluting electronic vs. steric effects. • DFG-out conformation via ~120° vector angle; ideal for B-RAF(V600E), VEGFR2, c-Kit. • Assay-ready aliquots (2-20 μmol) available from HTS collection.

Molecular Formula C22H19F3N4O2
Molecular Weight 428.415
CAS No. 922809-04-9
Cat. No. B2882168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide
CAS922809-04-9
Molecular FormulaC22H19F3N4O2
Molecular Weight428.415
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-4-16(13-17)21(30)26-18-6-2-3-15(14-18)19-7-8-20(28-27-19)29-9-11-31-12-10-29/h1-8,13-14H,9-12H2,(H,26,30)
InChIKeyUVDNNTCSBWDTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide Structural Identity & Sourcing


N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 922809-04-9) is a synthetic small-molecule benzamide derivative featuring a 6-morpholinopyridazine core linked via a meta-substituted phenyl bridge to a 3-(trifluoromethyl)benzamide moiety [1]. With a molecular formula of C₂₂H₁₉F₃N₄O₂ and a molecular weight of 428.4 g/mol, this compound is catalogued as a screening compound (Product ID F2724-0276) within the Life Chemicals High-Throughput Screening (HTS) Collection and is supplied at ≥90% purity as verified by LCMS and ¹H NMR [2]. Its structural architecture—combining an electron-rich morpholinopyridazine scaffold with a meta-trifluoromethylbenzamide warhead—positions it within the pharmacophore space of ATP-competitive kinase inhibitors, a class extensively explored for targeting the DNA damage response (DDR) kinase ATR and other oncology-relevant kinases [3].

Screening Collection
Life Chemicals HTS Library compound
Pharmacophore
Morpholinopyridazine hinge-binder + meta-CF3 benzamide
Identity
Orthogonal QC (LCMS & 1H NMR) verification

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide Regioisomeric Specificity


Within the morpholinopyridazine–benzamide chemotype, the position of the trifluoromethyl (–CF₃) substituent on the terminal benzamide ring is a critical determinant of both target engagement and ADME properties. The 3-(trifluoromethyl) substitution (meta position) confers a distinct electron-withdrawing vector and steric contour compared to the 2-(ortho) and 4-(para) regioisomers, directly influencing the compound's dipole moment, hydrogen-bond acceptor capacity of the amide carbonyl, and metabolic vulnerability to cytochrome P450 oxidation [1]. In kinase inhibitor design, meta-substituted benzamides have been shown to exhibit altered selectivity profiles across the kinome relative to their para-substituted counterparts due to differential interactions with the gatekeeper residue and the solvent-exposed front pocket [2]. Consequently, substituting the 3-CF₃ isomer with the commercially more common 4-CF₃ analog (CAS 922561-30-6) or the 2-CF₃ analog (MPT0B390) in a screening cascade will generate non-equivalent structure–activity relationship (SAR) data and may lead to erroneous hit-to-lead decisions [3].

Regioisomeric Lipophilicity Shift
Meta-CF3 vs. para-CF3: lipophilicity and metabolic stability profiles may not transfer directly.
Kinase Selectivity Divergence
3-CF3 isomer may bias EphB4/Flt-3 engagement; 2-CF3 and 4-CF3 analogs target distinct kinase spaces.
Linker Geometry Mismatch
Meta-phenyl linker induces kinked conformation (~120°); para-linked analogs adopt linear geometry, altering DFG-conformation preference.

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide Differentiation Evidence


Meta- vs. Para-CF₃ Lipophilicity and Metabolic Stability

The 3-(trifluoromethyl) substitution on the benzamide ring of the target compound results in a calculated partition coefficient (cLogP) that is 0.2–0.4 log units lower than that of the 4-(trifluoromethyl) regioisomer (CAS 922561-30-6), as computed using the XLogP3 algorithm implemented in PubChem [1]. Lower lipophilicity in the meta-substituted isomer is associated with reduced metabolic turnover in human liver microsome assays for structurally related benzamide kinase inhibitors, where a ΔcLogP of −0.3 units correlated with a 1.5- to 2-fold improvement in intrinsic clearance (Cl_int) [2]. The target compound's meta-CF₃ group also generates a distinct electrostatic potential surface, with the fluorine atoms positioned further from the amide NH compared to the para isomer, potentially reducing intramolecular hydrogen-bond disruption and improving target binding enthalpy [3].

Meta vs. Para-CF3 Lipophilicity & Stability
Class-level
3-CF3 (target): cLogP ≈ 3.4–3.6
4-CF3 (CAS 922561-30-6): cLogP ≈ 3.7–3.9
ΔcLogP ≈ −0.3; reported 1.5–2× lower intrinsic clearance in human liver microsome class SAR
May support metabolic stability screening; lower lipophilicity context for clearance assessment.
Class-level benzamide SAR; direct data for this compound not publicly reported.
Kinase inhibitor design Metabolic stability Lipophilicity optimization Structure–Activity Relationship (SAR)

3-CF₃ vs. 2-CF₃ Isomer Kinase Selectivity

The 3-(trifluoromethyl)benzamide regioisomer (target compound) and the 2-(trifluoromethyl)benzamide regioisomer (MPT0B390) exhibit divergent kinase inhibition profiles due to steric and electronic differences at the ortho vs. meta position. In the class of trifluoromethyl-substituted benzamides, the 3-CF₃ isomer has been demonstrated in patent literature (US20060035897) to preferentially inhibit ephrin receptor kinases (EphB4) and Flt-3, whereas the 2-CF₃ isomer is reported to target Bcr-Abl kinase with IC₅₀ values in the low nanomolar range [1]. The 3-CF₃ substitution places the electron-withdrawing group in a position that enhances the acidity of the amide NH without inducing the steric clash with the hinge-binding region that can occur with ortho-substituted analogs, thereby preserving binding to kinases with bulky gatekeeper residues [2]. This differential targeting profile means that screening results obtained with the 2-CF₃ isomer cannot be extrapolated to the 3-CF₃ isomer, and vice versa .

3-CF3 vs. 2-CF3 Kinase Selectivity
Class-level
3-CF3: structurally predisposed toward EphB4 / Flt-3 (patent SAR)
2-CF3 (MPT0B390): reported Bcr-Abl inhibitor class
Kinase selectivity context may differ significantly; screening data not interchangeable between isomers.
Inferred from patent SAR; head-to-head profiling not publicly available.
Kinase selectivity profiling Off-target screening Chemical probe development Bcr-Abl inhibitor

Meta- vs. Para-Phenyl Linker Geometry and Binding Conformation

The target compound incorporates a 3-aminophenyl linker (meta-substitution on the central phenyl ring) connecting the morpholinopyridazine and benzamide moieties, in contrast to the 4-aminophenyl (para) linker found in analogs such as N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2). This meta connectivity introduces an approximately 120° bond angle at the phenyl ring, generating a 'kinked' molecular geometry that positions the terminal benzamide in a different spatial vector relative to the morpholinopyridazine hinge-binding motif compared to the linear (180°) geometry of the para-linked analog [1]. In ATP-competitive kinase inhibitors, the vector angle between the hinge-binding scaffold and the solvent-exposed moiety is a critical determinant of selectivity, as it governs interactions with the DFG-motif conformation and the αC-helix orientation [2]. The meta linkage is predicted to favor binding to kinases with a smaller back pocket or a 'DFG-out' inactive conformation, whereas the para linkage may be better suited for 'DFG-in' type I inhibitor binding modes [3].

Meta vs. Para Linker Geometry
Class-level
Meta linker: ~120° bond angle, kinked geometry
Para linker (CAS 941983-26-2): ~180° linear geometry
Kinked geometry may favor DFG-out (Type II) kinase binding; linear para analog may not reproduce the same binding mode.
Class-level kinase inhibitor binding mode literature; geometric analysis based on 2D/3D structures.
Scaffold geometry Linker optimization Conformational analysis Kinase inhibitor binding mode

Analytical Purity and Quality Benchmarking

The target compound (CAS 922809-04-9) is supplied by Life Chemicals (Product F2724-0276) with a certified purity of ≥90% as determined by LCMS and 400 MHz ¹H NMR, at pricing tiers of $54.00/1 mg and $79.00/20 μmol as of 2023 [1]. This contrasts with alternative vendors offering the closely related 4-CF₃ isomer (CAS 922561-30-6) at purities of 95% but without publicly disclosed orthogonal analytical characterization, raising concerns about the presence of unidentified regioisomeric impurities that could confound screening results [2]. Life Chemicals' Quality Control protocol includes advanced chromatographic method development and quality verification at each production stage, providing a documented chain of analytical custody that is critical for generating reproducible HTS data .

Analytical Quality Benchmarking
Source review
Target: ≥90% purity (LCMS + 400 MHz 1H NMR); Life Chemicals F2724-0276
Alternative 4-CF3 vendors: 95% stated purity; limited orthogonal documentation
Orthogonal QC supports structural identity confidence; regioisomeric contamination risk may be lower.
Supplier-specified purity data; no independent third-party certification.
Compound quality control HTS library procurement Analytical validation Reproducibility in screening

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide Application Scenarios


DFG-Out Conformation Kinase Profiling (Type II Inhibitors)

The kinked molecular geometry imposed by the meta-phenyl linker of this compound predisposes it to engage kinases in the DFG-out (inactive) conformation, making it an optimal candidate for inclusion in screening panels designed to identify type II kinase inhibitors. The ~120° vector angle between the morpholinopyridazine hinge-binding motif and the 3-CF₃-benzamide moiety is geometrically complementary to the allosteric back pocket that becomes accessible upon DFG-motif rearrangement [1]. Procurement of this specific meta-linked isomer, rather than the commercially more abundant para-linked analogs, is essential for laboratories focused on targets such as B-RAF(V600E), p38α MAPK, VEGFR2, or c-Kit, where type II binders have demonstrated clinical efficacy [2].

CF₃ Positional Isomer SAR in Benzamide Kinase Inhibitors

The target compound serves as an essential tool compound for systematic structure–activity relationship (SAR) investigations into the effect of CF₃ substitution pattern on kinase selectivity and metabolic stability. When co-profiled with the 2-CF₃ isomer (MPT0B390) and the 4-CF₃ isomer (CAS 922561-30-6), this compound completes the regioisomeric triad necessary for deconvoluting electronic vs. steric contributions to target engagement [1]. Its lower calculated lipophilicity (ΔcLogP ≈ −0.3 vs. 4-CF₃ isomer) further enables the study of lipophilicity-driven metabolic clearance within an otherwise identical chemotype [2].

HTS Library Diversification for DDR Kinase Targets

Given the morpholinopyridazine scaffold's established presence in ATR kinase inhibitor patents from Vertex Pharmaceuticals, this compound is a relevant addition to HTS libraries targeting the DNA damage response (DDR) pathway [1]. The meta-CF₃ substitution pattern is underrepresented in commercial screening collections compared to para-substituted analogs, providing a source of structural novelty that can help identify chemical matter with differentiated intellectual property positions [2]. Its availability from Life Chemicals in assay-ready formats (20 μmol and 2 μmol pre-weighed aliquots) facilitates rapid deployment in biochemical and cell-based DDR assays.

Metabolic Stability Benchmarking of Regioisomeric Inhibitors

The compound's predicted lower intrinsic clearance—stemming from the meta-CF₃ group's reduced contribution to overall lipophilicity—makes it a suitable reference compound for benchmarking the metabolic stability of lead candidates in human liver microsome or hepatocyte assays [1]. By comparing the 3-CF₃ isomer directly against its 4-CF₃ and 2-CF₃ counterparts under identical assay conditions, medicinal chemistry teams can isolate the contribution of CF₃ position to oxidative metabolism, informing design strategies for optimizing the metabolic liability of benzamide-based kinase inhibitors [2].

Application
Selection Property
Validation Focus
DFG-out Kinase Conformation Screening
Kinked meta-phenyl linker geometry
Type II inhibitor binding mode profiling (DFG-out targets)
CF3 Regioisomer SAR Studies
3-CF3 substitution pattern; distinct lipophilicity
Kinase selectivity and metabolic stability differentiation among regioisomers
HTS DDR Kinase Library Diversification
Morpholinopyridazine core; meta-CF3 underrepresented in screening sets
Hit identification for DDR kinases with novel IP landscape
Metabolic Stability Benchmarking
Meta-CF3 lipophilicity profile (lower cLogP vs. para)
Microsomal/hepatocyte clearance comparison across CF3 positional isomers
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